molecular formula C27H25N3O4S2 B2940322 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-61-8

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2940322
CAS RN: 361170-61-8
M. Wt: 519.63
InChI Key: NCLIDYSFHSZKMT-UHFFFAOYSA-N
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Description

The molecule “4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups including an indole, a sulfonyl group, a benzamide, and a thiazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, contributing to the compound’s stability. The sulfonyl group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Anticancer Evaluation : Research has shown the design, synthesis, and evaluation of N-phenyl benzamide derivatives for anticancer activity. These compounds have been assessed against multiple cancer cell lines, with some exhibiting higher anticancer activities than reference drugs, indicating their potential utility in developing new anticancer agents (Ravinaik et al., 2021).

  • Antimicrobial and Antifungal Agents : Another study focused on the synthesis of thiazole and benzothiazole derivatives, evaluating their antimicrobial and antifungal activities. These findings suggest that such compounds could serve as the basis for new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Narayana et al., 2004).

  • Chemical Synthesis and Characterization : The chemical synthesis of benzamide and thiazole derivatives involves innovative approaches, including copper-catalyzed intramolecular cyclization processes. These methodologies not only expand the chemical toolbox available for synthesizing complex molecules but also provide deeper insights into reaction mechanisms and molecular structures (Wang et al., 2008).

Potential Applications in Material Science

  • Polyamide Synthesis : In the field of materials science, research on the direct polycondensation of benzamide derivatives has led to the development of ordered polyamides with potential applications in creating new types of polymers with specific mechanical and thermal properties (Ueda & Sugiyama, 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The indole ring is a common motif in many natural products and pharmaceuticals, so it’s possible that this part of the molecule is important for its activity .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a pharmaceutical, further studies could be conducted to optimize its activity and reduce any side effects .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-2-17-34-22-11-7-19(8-12-22)24-18-35-27(28-24)29-26(31)21-9-13-23(14-10-21)36(32,33)30-16-15-20-5-3-4-6-25(20)30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLIDYSFHSZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

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